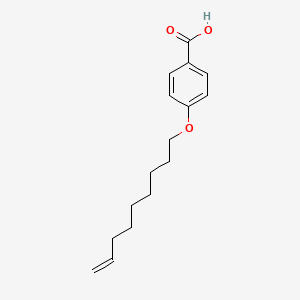

Benzoic acid, 4-(8-nonenyloxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

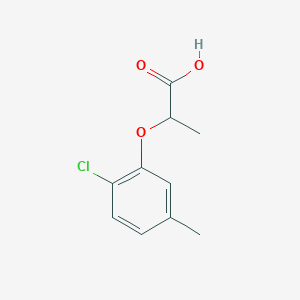

“Benzoic acid, 4-(8-nonenyloxy)-” is an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is used in the preparation of medicinal compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of the Grignard reagent with gaseous carbon dioxide (CO2) to form benzoic acid .Molecular Structure Analysis

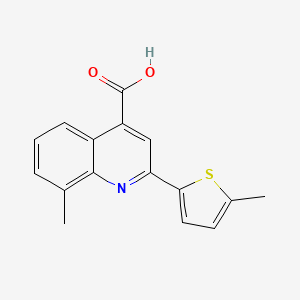

The molecule contains a total of 41 bonds; 19 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The linear formula is CH3(CH2)8OC6H4CO2H .Chemical Reactions Analysis

Benzoic acid can undergo a reaction with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction mechanism of OH, NO3, and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 4-(8-nonenyloxy)-” is 262.35 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Synthesis of Porous Aromatic Frameworks (PAFs)

Benzoic acid, 4-(8-nonenyloxy)-: is utilized in the synthesis of Porous Aromatic Frameworks (PAFs) . PAFs are highly ordered materials with extensive applications in gas storage, separation, and catalysis due to their high surface area and stable porous structures . The compound’s ability to form stable linkers in PAFs makes it valuable for creating new materials with potential industrial applications.

High-Performance Liquid Chromatography (HPLC)

In the field of analytical chemistry, 4-non-8-enoxybenzoic Acid derivatives are explored for their potential use in High-Performance Liquid Chromatography (HPLC) . HPLC is a technique used to separate, identify, and quantify components in a mixture. The compound’s structural properties may contribute to the development of new stationary phases for HPLC, enhancing the separation efficiency of small organic molecules .

Catalysis

The compound is investigated for its role in catalysis , particularly in the selective oxidation of benzyl alcohol to benzoic acid. This reaction is significant in the chemical industry for producing benzoic acid, which has extensive applications in medicine, food, and other sectors . The ability of 4-non-8-enoxybenzoic Acid to act as a catalyst or part of a catalytic system can lead to more efficient and environmentally friendly chemical processes.

Corrosion Inhibition

Research into the derivatives of benzoic acid, including 4-non-8-enoxybenzoic Acid , has shown potential in the area of corrosion inhibition . These compounds can enhance the corrosion resistance of metals, which is crucial in extending the life of metal components in industrial applications .

Organic Synthesis

4-non-8-enoxybenzoic Acid: serves as a pivotal precursor in organic synthesis . It is used to create a variety of complex molecules, which can have applications ranging from pharmaceuticals to materials science. Its role as a building block in organic synthesis underlines its importance in the development of new compounds and materials .

Drug Delivery Systems

In the pharmaceutical industry, the compound’s derivatives are being studied for their use in drug delivery systems . The ability to modify the compound to create linkers for drug molecules can lead to the development of targeted drug delivery mechanisms, potentially improving the efficacy and safety of various medications .

Food Industry Applications

The compound’s derivatives are also relevant in the food industry , where they may be used as preservatives or additives. Their antimicrobial properties can help in preserving the shelf life and safety of food products .

Environmental Remediation

Lastly, 4-non-8-enoxybenzoic Acid is being explored for its use in environmental remediation . Its chemical properties may be harnessed to develop new methods for treating pollutants, thus contributing to cleaner air and water .

Wirkmechanismus

The reaction mechanism of OH, NO3, and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions .

Safety and Hazards

Zukünftige Richtungen

The global growth prospects for benzoic acid are moderate. Future growth in demand will be driven mostly by the increasing production of sodium and potassium benzoate salts in mainland China and eventually in Europe . Demand for benzoate plasticizers has also shown sustained growth, especially in Europe and North America, where regulatory issues and environmental legislation have driven the need to replace low-molecular-weight phthalate plasticizers in PVC resins .

Eigenschaften

IUPAC Name |

4-non-8-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h2,9-12H,1,3-8,13H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHHYMRHTVIPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396454 |

Source

|

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(8-nonenyloxy)- | |

CAS RN |

115595-30-7 |

Source

|

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)

![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)

![2,4,6-trichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364651.png)

![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)

![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)

![2-[1-Cyano-2-(2,4-dichlorophenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)